molecular formula C7H13NO3S B2554296 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide CAS No. 1896597-64-0

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide

Cat. No.: B2554296
CAS No.: 1896597-64-0
M. Wt: 191.25
InChI Key: LBAHENMWUSKURI-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the sulfonamide group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that sulfonamide compounds generally exert their effects by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved may include enzymes related to sulfonamide metabolism and other cellular processes .

Comparison with Similar Compounds

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide can be compared with other similar compounds, such as:

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.

    Sulfonamide compounds: These compounds contain the sulfonamide functional group and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of the cyclopropane ring and sulfonamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-acetyl-N,N-dimethylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-6(9)7(4-5-7)12(10,11)8(2)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHENMWUSKURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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